molecular formula C7H12O4 B1293628 Diethyl 2-phenethylmalonate CAS No. 6628-68-8

Diethyl 2-phenethylmalonate

Cat. No. B1293628
Key on ui cas rn: 6628-68-8
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Patent
US05840729

Procedure details

The diethyl benzylmethylmalonate (75 g) was combined with 300 ml of ethanol and a solution of 100 g of potassium hydroxide in 300 ml of water and heated at gentle reflux for 5 hours. After cooling, the mixture was extracted with diethyl ether (2×300 ml). The aqueous layer was then acidified with 120 ml of concentrated hydrochloric acid and extracted with diethyl ether (3×300 ml). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated to yield 49.2 g of benzylmethylmalonic acid as a yellow solid (83% yield).
Name
diethyl benzylmethylmalonate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][CH:9]([C:15]([O:17]CC)=[O:16])[C:10]([O:12]CC)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.[OH-].[K+]>O>[CH2:1]([CH2:8][CH:9]([C:15]([OH:17])=[O:16])[C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
diethyl benzylmethylmalonate
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)CC(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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